molecular formula C18H18O2 B12078708 trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol CAS No. 26495-88-5

trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol

Cat. No.: B12078708
CAS No.: 26495-88-5
M. Wt: 266.3 g/mol
InChI Key: JRUAWKGGVJZZQC-UHFFFAOYSA-N
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Description

trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol: is an organic compound with the molecular formula C₁₈H₁₈O₂. It is a derivative of anthracene, characterized by the presence of two hydroxymethyl groups at the 11 and 12 positions. This compound is notable for its rigid bicyclic structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol typically involves the Diels-Alder reaction between anthracene and ethylene, followed by reduction and functionalization steps. The reaction conditions often include:

    Diels-Alder Reaction: Conducted at elevated temperatures (around 150-200°C) to form the ethanoanthracene framework.

    Reduction: Using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas to reduce the double bonds.

    Functionalization: Introduction of hydroxymethyl groups via hydroxylation reactions using reagents like formaldehyde and a base (e.g., sodium hydroxide).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger volumes. Continuous flow reactors and optimized catalysts are often employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 11,12-diformyl-9,10-ethanoanthracene or 11,12-dicarboxy-9,10-ethanoanthracene.

    Reduction: Formation of 11,12-dihydroxy-9,10-ethanoanthracene.

    Substitution: Formation of 11,12-dialkyl-9,10-ethanoanthracene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of host-guest chemistry due to its rigid structure.

Biology:

  • Investigated for its potential as a molecular probe in biological systems.

Medicine:

  • Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

  • Utilized in the production of advanced materials, such as polymers and resins.
  • Applied in the development of organic electronic devices.

Mechanism of Action

The mechanism by which trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: Differing by the presence of carboxylic acid groups instead of hydroxymethyl groups.

    9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine: Featuring amine groups at the 11 and 12 positions.

Uniqueness:

  • The presence of hydroxymethyl groups in trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol imparts unique reactivity and potential for hydrogen bonding, distinguishing it from other derivatives.
  • Its rigid bicyclic structure provides a stable framework for various chemical modifications and applications.

Properties

IUPAC Name

[16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-9-15-16(10-20)18-12-6-2-1-5-11(12)17(15)13-7-3-4-8-14(13)18/h1-8,15-20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUAWKGGVJZZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949366
Record name (9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26495-88-5
Record name NSC135356
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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